4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that features a benzo[b][1,4]oxazin-3(4H)-one core substituted with a hydroxyethyl group and a dioxaborolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions. One common approach is to start with the benzo[b][1,4]oxazin-3(4H)-one core and introduce the hydroxyethyl and dioxaborolan groups through sequential reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxazinone ring or other functional groups.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the dioxaborolan group can participate in covalent bonding with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure due to the presence of the dioxaborolan group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another compound with a dioxaborolan group, used in similar synthetic applications.
Uniqueness
4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both a hydroxyethyl group and a dioxaborolan group provides versatility in synthetic and biological applications .
Properties
Molecular Formula |
C16H22BNO5 |
---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)11-5-6-12-13(9-11)21-10-14(20)18(12)7-8-19/h5-6,9,19H,7-8,10H2,1-4H3 |
InChI Key |
VLUSCSZIHYWENK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)CO3)CCO |
Origin of Product |
United States |
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